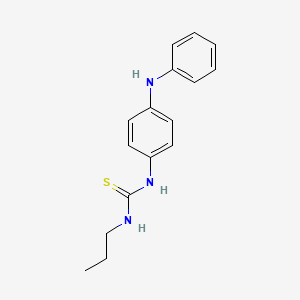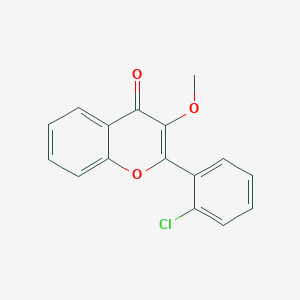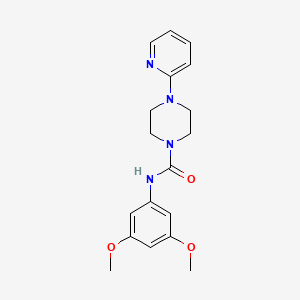
N-(4-anilinophenyl)-N'-propylthiourea
説明
N-(4-anilinophenyl)-N'-propylthiourea, commonly known as PTU, is a chemical compound that has been extensively used in scientific research for several decades. It is a thiourea derivative that has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool in various fields of research.
科学的研究の応用
PTU has been used in various fields of scientific research, including neuroscience, endocrinology, and pharmacology. It has been found to inhibit the activity of thyroid peroxidase, an enzyme that plays a crucial role in the synthesis of thyroid hormones. This property of PTU has made it a valuable tool in the study of thyroid function and dysfunction. PTU has also been used to study the role of thyroid hormones in brain development and function. Additionally, PTU has been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for various diseases.
作用機序
PTU inhibits the activity of thyroid peroxidase by binding to its active site. This prevents the oxidation of iodide to iodine, which is a crucial step in the synthesis of thyroid hormones. As a result, the production of thyroid hormones is reduced. This leads to a decrease in the levels of circulating thyroid hormones, which in turn stimulates the release of thyroid-stimulating hormone (TSH) from the pituitary gland. The increase in TSH levels stimulates the thyroid gland to produce more thyroid hormones, leading to a negative feedback loop.
Biochemical and Physiological Effects:
PTU has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of circulating thyroid hormones, leading to a decrease in metabolic rate and body temperature. PTU has also been found to inhibit the activity of various enzymes, such as xanthine oxidase and myeloperoxidase, which are involved in inflammatory processes. Additionally, PTU has been found to have anti-oxidant properties, which may protect against oxidative stress-induced damage.
実験室実験の利点と制限
PTU has several advantages as a research tool. It is a well-established compound with a known mechanism of action, making it a reliable tool for studying thyroid function and dysfunction. Additionally, PTU is relatively inexpensive and easy to synthesize, making it accessible to researchers with limited resources. However, PTU also has some limitations. It has been found to exhibit off-target effects, such as the inhibition of other enzymes, which may complicate its use in certain experiments. Additionally, PTU has been found to exhibit species-specific effects, which may limit its use in some animal models.
将来の方向性
There are several future directions for research on PTU. One area of interest is the potential therapeutic use of PTU in various diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further research is needed to fully understand the off-target effects of PTU and its species-specific effects. Finally, the development of new derivatives of PTU with improved selectivity and potency may lead to the discovery of new therapeutic agents.
特性
IUPAC Name |
1-(4-anilinophenyl)-3-propylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S/c1-2-12-17-16(20)19-15-10-8-14(9-11-15)18-13-6-4-3-5-7-13/h3-11,18H,2,12H2,1H3,(H2,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPADXQRDLMSCFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NC1=CC=C(C=C1)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-chloro-7-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-4-propyl-2H-chromen-2-one](/img/structure/B4674002.png)
![2-cyano-3-[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-ethoxyphenyl)acrylamide](/img/structure/B4674007.png)
![N-(4-acetylphenyl)-2-{[4-oxo-3-(1-phenylethyl)-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4674015.png)
![3-[4-(5-isopropyl-2-methylphenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4674030.png)
![1-(3-chlorophenyl)-4-[(2-pyridinylthio)acetyl]piperazine](/img/structure/B4674032.png)
![N-[4-(aminocarbonyl)phenyl]-1-[(3-phenylpropyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4674037.png)
![N-(4-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]thiourea](/img/structure/B4674039.png)

![2-methoxy-3-methyl-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4674074.png)
![3-({[3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]amino}carbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4674084.png)

![N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-methoxybenzamide](/img/structure/B4674096.png)
![1,3,9-trimethyl-7-(2-methylbenzyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4674107.png)